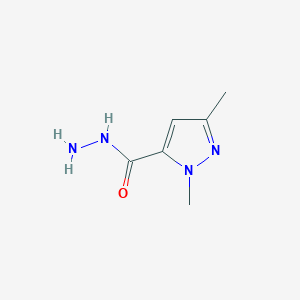

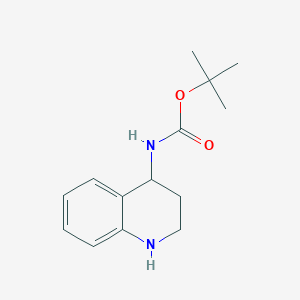

1,3-二甲基-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a derivative of the pyrazole class, which is known for its diverse biological and pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry, where they often serve as key intermediates or final products with therapeutic properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of various hydrazides with different electrophilic compounds. For instance, the synthesis of 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-beta-glycoside derivatives was achieved by reacting substituted 1H-pyrazole-5-carbohydrazide with d-sugar, which led to compounds with inhibitory effects on the growth of A549 lung cancer cells . Similarly, novel N'-arylidene pyrazole-3-carbohydrazides were designed and synthesized, acting as dual agents against diabetes and oxidative stress . The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was carried out by reacting 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed by single crystal X-ray diffraction studies. For example, the structure of a novel pyrazole derivative was confirmed to crystallize in the triclinic crystal system with a dihedral angle of 65.84(1)° between the pyrazole and thiophene rings, indicating a twisted conformation . The crystal and molecular structure of another compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, is stabilized by N H⋯O and C H⋯O hydrogen bond interactions .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate led to stereoselective ring opening and the formation of propanohydrazides . Additionally, the synthesis of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole involved the treatment of 4 (5-methyl-1-t-butylpyrazole-4-carbohydrazide) with 2-cyano-3, 3-dimethylthio-acrylonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by various spectroscopic and analytical techniques. Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, are used to analyze the molecular structure and assign the wave numbers to different vibrational modes . The antioxidant capacity of some pyrazole derivatives was evaluated using in vitro assays like DPPH and FRAP, revealing that certain compounds with a hydroxyl group at the 4-position of the hydrazone moiety are potent antioxidants . The free-radical scavenging capacity and antioxidant activity of a series of novel 3,5-dimethyl-1H-pyrazole derivatives were also assessed, with some compounds showing significant activity .

科学研究应用

药物化学:潜在治疗剂合成

1,3-二甲基-1H-吡唑-5-甲酰肼作为各种治疗剂合成的前体。其结构框架有利于修饰,可以导致开发针对一系列疾病具有潜在活性的新药。 例如,该化合物的衍生物已被探索用于其抗癌特性,一些在初步筛选中显示出有希望的结果 .

药物发现:生物活性分子开发

在药物发现中,该化合物的多功能性允许创建生物活性分子库。这些库可以针对各种生物靶点进行筛选,以识别潜在的新药。 该化合物的甲酰肼基团,特别是,是一个关键的功能部分,可以与生物大分子相互作用,影响药代动力学和药效学特征 .

农业化学:杀虫剂和除草剂配方

1,3-二甲基-1H-吡唑-5-甲酰肼中存在的吡唑环是农业化学品中常见的基序。它可以用于开发新的杀虫剂和除草剂,为作物保护提供更安全、更有效的解决方案。 其结构适应性允许优化与害虫和杂草中特定生物靶点的相互作用 .

配位化学:金属配合物的配体合成

该化合物可以在配位化学中充当配体,与各种金属形成配合物。这些配合物具有多种应用,包括催化、材料科学以及作为生物系统的模型。 吡唑环中的氮原子可以与金属中心配位,导致稳定且功能性的配合物 .

有机金属化学:催化剂设计

在有机金属化学中,1,3-二甲基-1H-吡唑-5-甲酰肼可用于合成用作各种化学反应催化剂的有机金属化合物。 这些催化剂可以提高反应速率、选择性和产率,有助于更有效和可持续的化学过程 .

分析化学:化学传感器开发

该化合物与金属形成配合物的能力可用于开发化学传感器。 这些传感器可以检测特定离子和分子的存在,使它们在环境监测、医疗诊断和工业过程控制中变得有用 .

安全和危害

未来方向

As for future directions, pyrazoles, including 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing and future research into the development of new synthetic techniques and biological activities related to pyrazole derivatives .

作用机制

Mode of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects influenced by this compound require further investigation .

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels.

属性

IUPAC Name |

2,5-dimethylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCYYXYBTYXWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400276 |

Source

|

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89187-40-6 |

Source

|

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)